AAPK-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

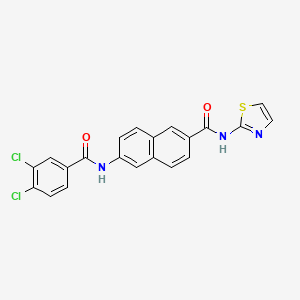

6-[(3,4-dichlorobenzoyl)amino]-N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2N3O2S/c22-17-6-4-15(11-18(17)23)19(27)25-16-5-3-12-9-14(2-1-13(12)10-16)20(28)26-21-24-7-8-29-21/h1-11H,(H,25,27)(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRITYVDXXFOOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C=C1C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AAPK-25: A Technical Guide to its Mechanism of Action as a Dual Aurora/PLK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAPK-25 is a potent and selective small molecule inhibitor that concurrently targets two key families of mitotic kinases: the Aurora kinases and the Polo-like kinases (PLKs). This dual inhibitory action disrupts critical processes in cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both Aurora and Polo-like kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their downstream substrates, which are essential for the proper execution of mitosis.

Aurora Kinases: This family of serine/threonine kinases, comprising Aurora A, B, and C, plays crucial roles in centrosome maturation, spindle assembly, and chromosome segregation. Inhibition of Aurora kinases by this compound disrupts these processes, leading to mitotic spindle defects and activation of the spindle assembly checkpoint.

Polo-like Kinases: PLKs, particularly PLK1, are master regulators of the cell cycle, with critical functions in mitotic entry, spindle formation, and cytokinesis. This compound-mediated inhibition of PLK1 further contributes to mitotic catastrophe by preventing the activation of key mitotic proteins.

The synergistic inhibition of both kinase families results in a robust anti-proliferative effect, causing a delay in mitosis and ultimately arresting cells in prometaphase. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death. A key biomarker of this activity is the significant increase in the phosphorylation of histone H3 at serine 10 (H3Ser10), a hallmark of mitotic blockage.[1][2][3][4]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Table 1: Biochemical Potency of this compound (Dissociation Constants)

| Target Kinase | Dissociation Constant (Kd) |

| Aurora-A | 23 nM |

| Aurora-B | 78 nM |

| Aurora-C | 289 nM |

| PLK-1 | 55 nM |

| PLK-2 | 272 nM |

| PLK-3 | 456 nM |

| ERK | 5.32 µM |

| PI3K | 7.11 µM |

| CDK | 8.02 µM |

Data sourced from MedChemExpress.[1]

Table 2: Cellular Anti-proliferative Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 Value |

| HCT-116 | Colon Carcinoma | 0.4 µM |

| MCF-7 | Breast Adenocarcinoma | 2.3 µM |

| Calu-6 | Lung Carcinoma | 5.3 µM |

| A549 | Lung Carcinoma | 11.6 µM |

Antiproliferative activity was measured after 48 hours of treatment using an MTT assay.

Signaling Pathways and Cellular Consequences

The dual inhibition of Aurora and PLK kinases by this compound initiates a cascade of cellular events that culminate in apoptosis. The following diagram illustrates the core signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of a compound.

Materials:

-

Recombinant human Aurora A/B and PLK1 kinases

-

Kinase-specific peptide substrate

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the kinase reaction buffer.

-

Kinase Reaction Setup: In a 384-well plate, add:

-

1 µL of test inhibitor or vehicle (DMSO).

-

2 µL of kinase solution.

-

2 µL of substrate/ATP mixture.

-

Include controls for no kinase, no inhibitor (positive control), and no substrate.

-

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ATP Generation and Luminescence Reading:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of a compound on cultured cells.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise for fixation. Incubate on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring data for at least 20,000 events per sample.

-

Data Analysis: Generate a histogram of PI fluorescence intensity and use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis and harvest the cells.

-

Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot for Histone H3 Phosphorylation

This technique is used to detect the levels of a specific protein, in this case, phosphorylated histone H3, a marker of mitotic arrest.

Materials:

-

Treated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-phospho-Histone H3 (Ser10))

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection reagent

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the relative levels of phosphorylated histone H3.

Conclusion

This compound is a potent dual inhibitor of Aurora and Polo-like kinases, demonstrating significant anti-proliferative activity in various cancer cell lines. Its mechanism of action involves the disruption of key mitotic processes, leading to prometaphase arrest and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar targeted cancer therapeutics. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. kumc.edu [kumc.edu]

AAPK-25: A Technical Guide to a Novel Dual Inhibitor of Aurora and Polo-Like Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAPK-25 is a potent and selective small molecule inhibitor that demonstrates dual activity against Aurora kinases and Polo-like kinases (PLKs), two families of serine/threonine kinases that are critical regulators of mitosis.[1][2][3] Dysregulation of these kinases is a common feature in a wide range of human cancers, making them compelling targets for therapeutic intervention. This compound has been shown to induce mitotic delay and arrest cells in the prometaphase stage of the cell cycle, ultimately leading to apoptosis in cancer cells.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.

Introduction to Aurora and PLK in Mitosis

Aurora and Polo-like kinases are key orchestrators of cell division. The Aurora kinase family, comprising Aurora A, B, and C, is involved in various mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation. The Polo-like kinase family, particularly PLK1, plays a crucial role in the G2/M phase transition, mitotic entry, spindle formation, and cytokinesis. The coordinated activity of these kinases ensures the fidelity of chromosome segregation and the proper execution of cell division. In many cancers, the overexpression of Aurora and PLK kinases leads to chromosomal instability and aneuploidy, contributing to tumor progression.

This compound: A Dual Inhibitor

This compound was identified as a potent dual inhibitor of both Aurora and PLK kinase families. This dual-targeting approach offers a potential advantage in cancer therapy by simultaneously blocking two critical pathways involved in cell proliferation.

Mechanism of Action

This compound exerts its anti-tumor activity by inducing a mitotic block. By inhibiting Aurora and PLK kinases, this compound disrupts the formation and function of the mitotic spindle, leading to the activation of the spindle assembly checkpoint. This results in a prolonged mitotic arrest at the prometaphase stage. A key biomarker for this mitotic arrest is the significant increase in the phosphorylation of histone H3 at serine 10 (H3Ser10). This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Signaling Pathway Inhibition

The following diagram illustrates the key mitotic events regulated by Aurora and PLK kinases and the inhibitory effect of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinase isoforms and cancer cell lines.

Kinase Inhibition Profile

The binding affinity of this compound to Aurora and PLK isoforms was determined, with the dissociation constants (Kd) summarized below.

| Kinase Target | Kd (nM) |

| Aurora-A | 23 |

| Aurora-B | 78 |

| Aurora-C | 289 |

| PLK-1 | 55 |

| PLK-2 | 272 |

| PLK-3 | 456 |

Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound was evaluated in several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 0.4 |

| MCF-7 | Breast Cancer | 2.3 |

| Calu6 | Lung Cancer | 5.3 |

| A549 | Lung Cancer | 11.6 |

Experimental Protocols

The following sections detail the general methodologies employed to characterize this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against purified Aurora and PLK kinases.

General Protocol:

-

Reagents: Recombinant human Aurora A, Aurora B, PLK1, PLK2, and PLK3 kinases; appropriate peptide substrates; ATP; kinase buffer; and this compound.

-

Procedure: a. A reaction mixture is prepared containing the kinase, its specific substrate, and varying concentrations of this compound in a kinase buffer. b. The reaction is initiated by the addition of ATP. c. The mixture is incubated at 30°C for a specified period (e.g., 60 minutes). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining. e. The IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

General Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, Calu6, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of this compound and incubated for a specified duration (e.g., 48 or 72 hours). c. After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. d. The plate is incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. g. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Procedure: a. Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of the mice. b. Tumors are allowed to grow to a palpable size. c. The mice are then randomized into control and treatment groups. d. The treatment group receives this compound, typically administered via intraperitoneal injection or oral gavage, at a specified dose and schedule. The control group receives a vehicle solution. e. Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²)/2. f. The body weight of the mice is also monitored as an indicator of toxicity. g. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel kinase inhibitor like this compound.

Conclusion

This compound is a promising dual inhibitor of Aurora and PLK kinases with demonstrated anti-proliferative activity in various cancer cell lines and in vivo anti-tumor efficacy. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of targeting the Aurora and PLK signaling pathways in oncology.

References

- 1. Item - Discovery of Inhibitors of Aurora/PLK Targets as Anticancer Agents - figshare - Figshare [figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Inhibitors of Aurora/PLK Targets as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AlphaFold accelerates artificial intelligence powered drug discovery: efficient discovery of a novel CDK20 small molecule inhibitor - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05709C [pubs.rsc.org]

An In-depth Technical Guide to the Downstream Targets of Aurora and Polo-Like Kinase Inhibition by AAPK-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAPK-25 is a potent, selective, dual inhibitor of Aurora and Polo-like kinases (PLKs), key regulators of mitotic progression.[1][2] Understanding the downstream consequences of inhibiting these kinases is crucial for elucidating the mechanism of action of this compound and for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the downstream targets of Aurora and PLK kinases, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The inhibition of these kinases by compounds like this compound leads to mitotic delay, cell cycle arrest in prometaphase, and ultimately, apoptosis, making them attractive targets for cancer therapy.[1][2]

Introduction to Target Kinases: Aurora and Polo-Like Kinases

This compound exerts its biological effects by inhibiting two critical families of serine/threonine kinases: the Aurora kinases and the Polo-like kinases.

Aurora Kinases are a family of three highly homologous kinases (Aurora A, B, and C) that play essential roles in chromosome assembly and segregation during mitosis.[3]

-

Aurora A is primarily involved in centrosome function and duplication, mitotic entry, and bipolar spindle assembly.

-

Aurora B is a component of the chromosomal passenger complex and is crucial for the correct segregation of sister chromatids, histone modification, and cytokinesis.

-

Aurora C is less characterized but is thought to be involved in meiosis.

Polo-Like Kinases (PLKs) are a family of five (in mammals) highly conserved serine/threonine kinases (PLK1-5) that regulate multiple stages of the cell cycle.

-

PLK1 is the most extensively studied and is a key regulator of mitotic entry, spindle formation, chromosome segregation, and cytokinesis.

-

PLK2, PLK3, and PLK4 have roles in various phases of the cell cycle, including centriole duplication (PLK4).

The concurrent inhibition of both Aurora and PLK kinases by a single agent like this compound can lead to a synergistic anti-proliferative effect, inducing mitotic catastrophe and apoptosis in cancer cells.

Downstream Targets of Aurora and PLK Kinases

Quantitative phosphoproteomics has been instrumental in identifying the vast network of substrates downstream of Aurora and PLK kinases. A landmark study combined the use of selective small-molecule inhibitors with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to map the phosphorylation sites regulated by these kinases in mitotic cells. This approach identified 778 phosphorylation sites on 562 proteins as potential targets.

Quantitative Data on Downstream Substrates

The following tables summarize a selection of key downstream substrates of Aurora A, Aurora B, and PLK1 identified through quantitative phosphoproteomics. The data represents proteins with phosphorylation sites that showed decreased abundance upon treatment with specific inhibitors of the respective kinases.

Table 1: Selected Downstream Substrates of Aurora A

| Protein Substrate | Function | Phosphorylation Site(s) | Reference |

| TPX2 | Spindle assembly | Multiple | |

| TACC3 | Microtubule stabilization | Ser558 | |

| Ajuba | Cell-cell adhesion, mitosis | Ser123, Ser318 | |

| BRCA1 | DNA repair, cell cycle | Ser308 | |

| p53 | Tumor suppressor | Ser315 |

Table 2: Selected Downstream Substrates of Aurora B

| Protein Substrate | Function | Phosphorylation Site(s) | Reference |

| Histone H3 | Chromatin condensation | Ser10, Ser28 | |

| INCENP | Chromosomal passenger complex | Multiple | |

| MKLP1 | Cytokinesis | Multiple | |

| KIF2A | Microtubule depolymerase | Multiple | |

| CENP-A | Centromere function | Ser7 |

Table 3: Selected Downstream Substrates of PLK1

| Protein Substrate | Function | Phosphorylation Site(s) | Reference |

| CDC25C | Mitotic entry | Ser198 | |

| Cyclin B1 | Mitotic progression | Multiple | |

| BRCA2 | DNA repair | Ser193 | |

| Emi1 | Anaphase-promoting complex inhibitor | Multiple | |

| NudC | Cytokinesis | Multiple |

Signaling Pathways Modulated by this compound

The inhibition of Aurora and PLK kinases by this compound disrupts a complex network of signaling pathways essential for cell division. The following diagrams illustrate these pathways.

Caption: Simplified signaling network of Aurora and PLK kinases inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of Aurora and PLK kinases.

In Vitro Kinase Assay

This protocol is for determining the direct phosphorylation of a putative substrate by a purified kinase.

Materials:

-

Purified active Aurora or PLK kinase

-

Putative protein or peptide substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled)

-

SDS-PAGE materials

-

Phosphorimager or phospho-specific antibodies

Procedure:

-

Prepare the kinase reaction mix in a microcentrifuge tube on ice. The mix should contain the kinase buffer, purified kinase, and the substrate.

-

Initiate the reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Detect substrate phosphorylation. If using [γ-32P]ATP, expose the gel to a phosphorimager screen. If using non-radiolabeled ATP, perform a Western blot using a phospho-specific antibody against the expected phosphorylation site.

Caption: Workflow for a typical in vitro kinase assay.

Quantitative Phosphoproteomics using SILAC and Mass Spectrometry

This protocol outlines a general workflow for identifying kinase substrates on a proteome-wide scale by quantifying changes in phosphorylation upon kinase inhibition.

Materials:

-

Cell lines (e.g., HeLa)

-

SILAC-compatible cell culture medium and labeled amino acids ('heavy' and 'light')

-

Kinase inhibitor (e.g., a specific Aurora or PLK inhibitor)

-

Lysis buffer

-

Trypsin

-

Phosphopeptide enrichment materials (e.g., TiO2 or IMAC)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Labeling: Culture two populations of cells for several passages in either 'light' medium (containing normal amino acids) or 'heavy' medium (containing stable isotope-labeled amino acids like 13C6-lysine and 13C6,15N4-arginine).

-

Inhibitor Treatment: Treat the 'heavy' labeled cells with the kinase inhibitor and the 'light' labeled cells with a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Digestion: Harvest and combine equal amounts of protein from both cell populations. Lyse the cells and digest the proteins into peptides using trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will detect pairs of 'heavy' and 'light' peptides.

-

Data Analysis: Quantify the relative abundance of the 'heavy' and 'light' phosphopeptide pairs. A significant decrease in the 'heavy'/'light' ratio for a particular phosphopeptide indicates that its phosphorylation is dependent on the activity of the inhibited kinase.

Caption: Workflow for SILAC-based quantitative phosphoproteomics.

Conclusion

This compound is a powerful chemical probe for studying the roles of Aurora and PLK kinases in cell division. Its dual inhibitory activity disrupts the phosphorylation of a multitude of downstream substrates, leading to catastrophic mitotic failure and apoptosis in proliferating cells. The data and protocols presented in this guide offer a foundational resource for researchers investigating the intricate signaling networks governed by these kinases and for the development of next-generation anti-mitotic cancer therapies. The continued application of quantitative proteomics and advanced cell biology techniques will undoubtedly uncover further layers of regulation and reveal new therapeutic vulnerabilities.

References

The Role of AAPK-25 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAPK-25 is a potent and selective small molecule inhibitor that dually targets Aurora kinases and Polo-like kinases (PLKs), two key families of serine/threonine kinases that orchestrate critical events during mitosis.[1][2][3] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the role of this compound in cell cycle regulation, its mechanism of action, and its potential as an anti-cancer agent. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Targets

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Key to this regulation are families of protein kinases, including Aurora kinases and Polo-like kinases, which are central to the control of the G2/M phase of the cell cycle.[3]

-

Aurora Kinases (A, B, and C): These kinases are involved in a multitude of mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4]

-

Polo-like Kinases (PLK1-5): PLKs, particularly PLK1, play a crucial role in mitotic entry, spindle formation, and the activation of the anaphase-promoting complex.

This compound has emerged as a powerful chemical probe and potential therapeutic agent due to its ability to simultaneously inhibit both kinase families. This dual inhibition leads to a potent anti-proliferative effect in cancer cells by inducing mitotic arrest and subsequent apoptosis.

Quantitative Data: Kinase Inhibition and Cellular Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high affinity for its targets and its potent inhibitory effects on cancer cell growth.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Dissociation Constant (Kd) (nM) |

| Aurora-A | 23 |

| Aurora-B | 78 |

| Aurora-C | 289 |

| PLK-1 | 55 |

| PLK-2 | 272 |

| PLK-3 | 456 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 0.4 |

| MCF-7 | Breast Cancer | 2.3 |

| Calu6 | Lung Cancer | 5.3 |

| A549 | Lung Cancer | 11.6 |

Signaling Pathways Affected by this compound

This compound exerts its effects by disrupting the signaling cascades governed by Aurora and Polo-like kinases, which are critical for mitotic progression.

Aurora Kinase Signaling Pathway

Aurora kinases, particularly Aurora A and B, have distinct but complementary roles in mitosis. Aurora A is crucial for centrosome separation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), ensures correct kinetochore-microtubule attachments and cytokinesis. Inhibition of these kinases by this compound leads to defects in these processes.

Polo-like Kinase 1 (PLK1) Signaling Pathway

PLK1 is a master regulator of mitosis, involved in mitotic entry, centrosome maturation, and cytokinesis. It activates the Cdc25 phosphatase, which in turn activates the Cyclin B-CDK1 complex, the master driver of mitosis. This compound's inhibition of PLK1 disrupts this critical activation loop.

References

The Dual Inhibitor AAPK-25: A Technical Whitepaper on its Anti-Tumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAPK-25 has emerged as a potent and selective dual inhibitor of Aurora and Polo-like kinases (PLKs), two families of serine/threonine kinases that are critical regulators of mitosis.[1][2][3][4][5] Overexpression of these kinases is a common feature in a wide range of human cancers, making them compelling targets for therapeutic intervention. This technical guide provides an in-depth overview of the anti-tumor properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer agent.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against its target kinases and its cytotoxic effects on cancer cell lines.

Table 1: Kinase Inhibition Profile of this compound

This table summarizes the dissociation constants (Kd) of this compound for members of the Aurora and Polo-like kinase families. Lower Kd values indicate stronger binding affinity.

| Kinase Target | Kd (nM) |

| Aurora-A | 23 |

| Aurora-B | 78 |

| Aurora-C | 289 |

| PLK-1 | 55 |

| PLK-2 | 272 |

| PLK-3 | 456 |

Data sourced from multiple studies.

Table 2: In Vitro Anti-proliferative Activity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, indicating its effectiveness in inhibiting cell growth.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 0.4 |

| Calu6 | Lung Cancer | 5.3 |

| A549 | Lung Cancer | 11.6 |

| MCF-7 | Breast Cancer | 2.3 |

Data reflects the concentration of this compound required to inhibit the growth of the respective cell lines by 50%.

Signaling Pathways

This compound exerts its anti-tumor effects by disrupting key signaling pathways that are essential for cell division. As a dual inhibitor of Aurora and Polo-like kinases, this compound interferes with multiple stages of mitosis, leading to cell cycle arrest and apoptosis.

Aurora Kinase Signaling Pathway

Aurora kinases are central to the regulation of mitosis, with roles in centrosome maturation, spindle assembly, and chromosome segregation. Their overexpression in cancer cells contributes to genomic instability. This compound's inhibition of Aurora kinases, particularly Aurora A and B, disrupts these processes, leading to mitotic arrest.

Polo-like Kinase (PLK) Signaling Pathway

Polo-like kinases, particularly PLK1, are also key regulators of the cell cycle, with functions in mitotic entry, spindle formation, and cytokinesis. Inhibition of PLK1 by this compound leads to defects in these processes, ultimately triggering apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-tumor properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound in cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical concentration range is 0.1 nM to 100 µM. Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phospho-Histone H3 (Ser10)

This protocol is used to assess the mitotic arrest induced by this compound. An increase in the phosphorylation of Histone H3 at Serine 10 is a marker of mitotic block.

-

Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total Histone H3).

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Studies have shown that tumors grow substantially more slowly in mice treated with this compound, and the treatment can enhance the survival rate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anti-tumor properties.

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic agent due to its potent dual inhibition of Aurora and Polo-like kinases. The quantitative data indicate strong binding affinity and effective growth inhibition in various cancer cell lines. The underlying mechanism involves the disruption of critical mitotic processes, leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a framework for further investigation into the anti-tumor properties of this compound. Continued preclinical and clinical evaluation is warranted to fully elucidate its therapeutic utility.

References

- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Unveiling the Selectivity Profile of AAPK-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AAPK-25, a potent dual inhibitor of Aurora and Polo-like kinases (PLKs). The information compiled herein is intended to support research and drug development efforts by providing a comprehensive overview of the compound's activity, target engagement, and cellular effects. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited assays, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound is a small molecule inhibitor that demonstrates potent and selective activity against both the Aurora and Polo-like kinase families, key regulators of mitotic progression.[1][2][3] The compound exhibits low nanomolar dissociation constants (Kd) for its primary targets and demonstrates micromolar efficacy in inhibiting the growth of various cancer cell lines.[1][2] A broader assessment of its kinase selectivity revealed that this compound is remarkably selective for the Aurora and PLK families. Its mechanism of action involves the induction of mitotic delay and arrest at the prometaphase stage of the cell cycle, leading to apoptosis. This is evidenced by the increased phosphorylation of histone H3 at serine 10, a well-established biomarker for mitotic block.

Quantitative Selectivity and Potency Data

The inhibitory activity of this compound has been quantified against its primary kinase targets and in cellular assays. The following tables summarize the available dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | Dissociation Constant (Kd) (nM) |

| Aurora-A | 23 |

| Aurora-B | 78 |

| Aurora-C | 289 |

| PLK-1 | 55 |

| PLK-2 | 272 |

| PLK-3 | 456 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 0.4 |

| Calu6 | Lung Cancer | 5.3 |

| A549 | Lung Cancer | 11.6 |

| MCF-7 | Breast Cancer | 2.3 |

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in the characterization of this compound. While the precise details of the original experiments are proprietary to the discovering entity, these protocols outline industry-standard approaches for obtaining similar data.

In Vitro Kinase Activity Assay (Representative Protocol)

A widely used method for determining the potency of a kinase inhibitor is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

-

Recombinant Aurora or PLK kinase

-

Kinase-specific substrate

-

This compound (or test compound)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of diluted this compound or DMSO (vehicle control).

-

2 µL of kinase solution.

-

2 µL of a mixture of the kinase substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. The percent inhibition is calculated relative to the DMSO control. The Kd value is then determined by fitting the dose-response data to a suitable binding model.

Cell Viability Assay (Representative Protocol)

The anti-proliferative effects of this compound on cancer cell lines are commonly assessed using an MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

HCT-116, Calu6, A549, or MCF-7 cells

-

Appropriate cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinome Scan for Selectivity Profiling (General Description)

To assess the broader selectivity of a kinase inhibitor, a common approach is to use a competition binding assay, such as the KINOMEscan® platform.

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Workflow:

-

A library of DNA-tagged kinases is used.

-

Each kinase is incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration.

-

The amount of kinase captured on the solid support is quantified via qPCR.

-

The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

-

For hits below a certain threshold, a full dose-response curve is generated to determine the dissociation constant (Kd).

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound targeting Aurora and PLK kinases.

Caption: General experimental workflow for characterizing the selectivity of a kinase inhibitor.

References

Literature review of AAPK-25 in cancer research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of AAPK-25, a potent and selective dual inhibitor of Aurora and Polo-like kinases (PLKs), and its emerging role in cancer research. This document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes its impact on cellular signaling pathways.

Introduction

Cancer is often characterized by chromosomal instability, leading to aneuploidy and genetic imbalances that drive uncontrolled cell division.[1] Key regulators of the G2/M phase of the cell cycle, the Aurora and Polo-like kinase families, are critical targets for therapeutic intervention due to their role in mitotic progression.[1] this compound has emerged as a promising anti-tumor agent that selectively targets both Aurora kinases and PLKs.[1][2][3]

Mechanism of Action

This compound functions as a dual inhibitor of Aurora kinases (A, B, and C) and Polo-like kinases (PLK-1, -2, and -3). These serine/threonine kinases are essential for various mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation. By inhibiting these kinases, this compound induces a mitotic delay and arrests cells in prometaphase, ultimately leading to apoptosis. A key biomarker for this mitotic block is the significant increase in histone H3Ser10 phosphorylation. The anti-tumor activity of this compound is primarily mediated through its notable inhibition of the mitotic spindle checkpoint via cell cycle signaling and mitotic pathways.

Quantitative Data

The following tables summarize the binding affinities (Kd) of this compound for its target kinases and its half-maximal inhibitory concentrations (IC50) in various cancer cell lines.

Table 1: Binding Affinities (Kd) of this compound for Aurora and Polo-like Kinases

| Kinase Target | Kd (nM) |

| Aurora-A | 23 |

| Aurora-B | 78 |

| Aurora-C | 289 |

| PLK-1 | 55 |

| PLK-2 | 272 |

| PLK-3 | 456 |

Data sourced from multiple references.

Table 2: In Vitro Efficacy (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 0.4 |

| Calu6 | Lung Cancer | 5.3 |

| A549 | Lung Cancer | 11.6 |

| MCF-7 | Breast Cancer | 2.3 |

Data sourced from multiple references.

Signaling Pathways

This compound's primary mechanism involves the disruption of the Aurora and PLK signaling pathways, which are pivotal for cell cycle progression. The following diagram illustrates the targeted signaling cascade.

Caption: this compound inhibits Aurora and PLK kinases, leading to mitotic arrest and apoptosis.

Research also suggests potential interactions of this compound with other signaling pathways, including the ERK and PI3K families, and the regulation of genes associated with heat shock proteins, cell division cycles, MAP kinase, and centrosomal proteins.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section outlines the key experimental methodologies employed to evaluate the efficacy of this compound.

Cell Growth Inhibition Assay

-

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., HCT-116, Calu6, A549, MCF-7) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

Apoptosis Assay

-

Objective: To quantify the induction of apoptosis in cancer cells upon treatment with this compound.

-

Methodology:

-

HCT-116 cells are treated with varying concentrations of this compound in a time-dependent manner.

-

Apoptosis is measured using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Alternatively, caspase activity assays (e.g., Caspase-3/7) can be performed to measure the execution phase of apoptosis.

-

Western Blotting for Histone H3 Phosphorylation

-

Objective: To confirm the mechanism of action of this compound by measuring the phosphorylation of a key mitotic biomarker.

-

Methodology:

-

Cancer cells are treated with this compound for a defined period.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with a primary antibody specific for phosphorylated histone H3 at Serine 10 (p-H3Ser10).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. A significant increase in p-H3Ser10 indicates a mitotic block.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with human cancer cells (e.g., HCT-116) to establish tumors.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives regular administration of this compound (e.g., intraperitoneal injection).

-

Tumor volume and body weight are monitored throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry). The survival rate of the mice is also recorded.

-

The following diagram illustrates a general workflow for evaluating a novel anti-cancer compound like this compound.

Caption: A typical preclinical workflow for the evaluation of an anti-cancer compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a chemotherapeutic agent due to its potent and selective dual inhibition of Aurora and Polo-like kinases. In vitro studies have confirmed its ability to inhibit cell growth and induce apoptosis in various cancer cell lines, while in vivo models have shown promising anti-tumor efficacy and an enhanced survival rate. The clear mechanism of action, centered on mitotic arrest, provides a strong rationale for its further development.

Future research should focus on elucidating the broader signaling network affected by this compound, including its potential interactions with the ERK and PI3K pathways. Further preclinical studies are warranted to explore its efficacy in a wider range of cancer types and to investigate potential combination therapies to enhance its anti-tumor activity and overcome potential resistance mechanisms. The favorable safety profile observed in animal models, with protection of body weight, supports its progression towards clinical evaluation.

References

The Impact of AAPK-25 on Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAPK-25 is a potent, dual inhibitor of Aurora and Polo-like kinases (PLKs), key regulators of mitotic progression.[1][2] Its anti-proliferative activity is primarily attributed to the induction of mitotic arrest, which subsequently leads to programmed cell death, or apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound influences apoptosis pathways. It consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and its Primary Targets

This compound is a small molecule inhibitor that demonstrates high affinity for both Aurora and Polo-like kinase families.[1][2] These serine/threonine kinases are critical for the proper execution of mitosis, and their dysregulation is a common feature in various human cancers, making them attractive targets for therapeutic intervention.

-

Aurora Kinases (A, B, and C): These kinases are essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1]

-

Polo-like Kinases (PLK1, 2, and 3): PLKs are involved in multiple stages of mitosis, including mitotic entry, spindle formation, and the DNA damage response.

By inhibiting these kinases, this compound disrupts the mitotic machinery, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest is a key trigger for the induction of apoptosis.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Dissociation Constant (Kd) (nM) |

| Aurora-A | 23 |

| Aurora-B | 78 |

| Aurora-C | 289 |

| PLK-1 | 55 |

| PLK-2 | 272 |

| PLK-3 | 456 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 0.4 |

| MCF-7 | Breast Cancer | 2.3 |

| Calu-6 | Lung Cancer | 5.3 |

| A549 | Lung Cancer | 11.6 |

Signaling Pathways

The induction of apoptosis by this compound is a multi-step process that originates from the disruption of mitosis. The following diagrams illustrate the key signaling pathways involved.

Upstream Mechanism: Induction of Mitotic Catastrophe

This compound's primary mechanism of action is the induction of mitotic catastrophe, a form of cell death that results from aberrant mitosis. By inhibiting Aurora and Polo-like kinases, this compound disrupts the formation and function of the mitotic spindle, leading to the activation of the Spindle Assembly Checkpoint (SAC). Prolonged activation of the SAC arrests the cell in mitosis. This sustained arrest is a crucial trigger for the downstream apoptotic signaling. A key biomarker for this mitotic block is the increased phosphorylation of Histone H3 at Serine 10.

Caption: Upstream mechanism of this compound leading to mitotic arrest.

Downstream Apoptosis Pathway: Intrinsic (Mitochondrial) Pathway

While direct experimental evidence for the specific downstream apoptosis pathway activated by this compound is limited, the mechanism for other Aurora and PLK inhibitors is well-established and likely conserved. Prolonged mitotic arrest triggers the intrinsic, or mitochondrial, pathway of apoptosis. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

References

AAPK-25: A Dual Inhibitor of Aurora and Polo-Like Kinases for Cancer Therapy

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

AAPK-25 is a potent and selective small molecule inhibitor targeting both Aurora and Polo-like kinases (PLKs), two key families of serine/threonine kinases that regulate critical stages of cell mitosis.[1] Dysregulation of these kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes detailed quantitative data on its inhibitory activity, comprehensive experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows. The data presented herein supports the potential of this compound as a promising anti-cancer agent.[1][2]

Introduction

The integrity of the cell cycle is paramount for normal cellular function, and its dysregulation is a hallmark of cancer.[3] The G2/M phase transition and the subsequent mitotic progression are tightly controlled by a network of protein kinases, among which the Aurora and Polo-like kinase families play indispensable roles. Aurora kinases (A, B, and C) are involved in centrosome maturation, spindle assembly, and chromosome separation, while PLKs (PLK1-5) are crucial for mitotic entry, spindle formation, and cytokinesis. The frequent overexpression of these kinases in various malignancies and its correlation with poor prognosis has spurred the development of targeted inhibitors.

This compound was identified through in silico design and subsequent synthesis of naphthalene-based derivatives as a potent dual inhibitor of both Aurora and PLK families. This dual-targeting approach is hypothesized to offer a more comprehensive blockade of mitotic progression, potentially leading to enhanced anti-tumor efficacy and overcoming resistance mechanisms associated with single-target agents.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of Aurora and PLK family members. This inhibition disrupts the phosphorylation of downstream substrates essential for mitotic progression, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

A key biomarker for the cellular activity of this compound is the phosphorylation of Histone H3 at Serine 10 (H3S10ph), a direct substrate of Aurora B kinase. Inhibition of Aurora B by this compound leads to a significant increase in H3S10ph, indicative of a mitotic block. This disruption of the mitotic spindle checkpoint causes a delay in mitosis and ultimately arrests cells in prometaphase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Signaling pathway inhibited by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The dissociation constants (Kd) for its binding to Aurora and PLK family members, as well as its half-maximal inhibitory concentrations (IC50) against a panel of cancer cell lines, are summarized below.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | Dissociation Constant (Kd) (nM) |

| Aurora-A | 23 |

| Aurora-B | 78 |

| Aurora-C | 289 |

| PLK-1 | 55 |

| PLK-2 | 272 |

| PLK-3 | 456 |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 0.4 |

| MCF-7 | Breast Cancer | 2.3 |

| Calu-6 | Lung Cancer | 5.3 |

| A549 | Lung Cancer | 11.6 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against Aurora and PLK kinases using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human Aurora A, Aurora B, PLK1 kinase

-

Kinase substrate (e.g., Myelin Basic Protein for Aurora, PLKtide for PLK1)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

This compound

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.

-

Add 2 µL of the respective kinase solution to each well.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the determination of the anti-proliferative activity of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, Calu-6, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Histone H3 Phosphorylation

This protocol details the detection of the phosphorylation of Histone H3 at Serine 10 as a biomarker of this compound activity.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the treated cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line (e.g., HCT-116)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Caption: MTT Assay Workflow.

Caption: Western Blot Workflow.

Conclusion

This compound is a novel dual inhibitor of Aurora and Polo-like kinases with potent anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, involving the disruption of mitotic progression and induction of apoptosis, is supported by strong preclinical evidence. In vivo studies have demonstrated its ability to inhibit tumor growth and enhance survival in xenograft models. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for the treatment of cancer. Further studies are warranted to explore its efficacy in a broader range of cancer models and to evaluate its safety and pharmacokinetic profile in more detail.

References

Methodological & Application

Application Notes and Protocols for AAPK-25 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AAPK-25, a potent dual inhibitor of Aurora and Polo-like kinases (PLK), in various cell culture assays. The information is intended to guide researchers in investigating the anti-proliferative and pro-apoptotic effects of this compound.

Introduction

This compound is a selective inhibitor of Aurora kinases (A, B, and C) and Polo-like kinases (PLK1, 2, and 3), which are key regulators of mitotic progression.[1][2] Dysregulation of these kinases is a common feature in many cancers, making them attractive targets for anti-cancer drug development.[2] this compound has been shown to induce mitotic delay and arrest cells in the prometaphase stage of the cell cycle, ultimately leading to apoptosis.[1][2] A key biomarker of its activity is the increased phosphorylation of histone H3 at serine 10 (H3Ser10).

Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously inhibiting Aurora and PLK family kinases. This dual inhibition disrupts critical mitotic processes, including centrosome maturation, spindle assembly, and chromosome segregation, leading to mitotic catastrophe and subsequent apoptosis.

Data Presentation

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against its primary kinase targets.

| Kinase Target | Kd (nM) |

| Aurora-A | 23 |

| Aurora-B | 78 |

| Aurora-C | 289 |

| PLK-1 | 55 |

| PLK-2 | 272 |

| PLK-3 | 456 |

Data sourced from MedChemExpress and Network of Cancer Research.

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.4 |

| MCF-7 | Breast Adenocarcinoma | 2.3 |

| Calu-6 | Lung Carcinoma | 5.3 |

| A549 | Lung Carcinoma | 11.6 |

Data sourced from MedChemExpress and Network of Cancer Research.

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range that brackets the known IC50 value for the cell line being tested.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials: